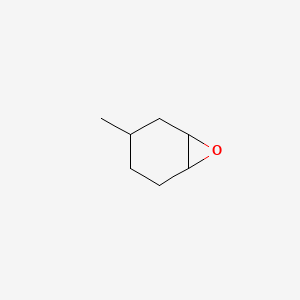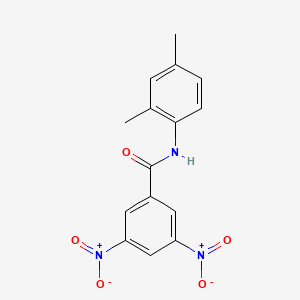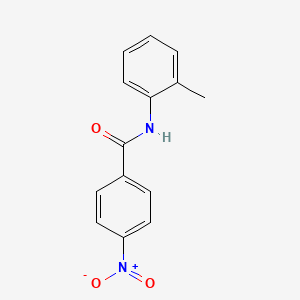
Dihydrogen DI-MU-chlorodichlorobis(DI-T-butylphosphinito-KP)dipalladate(2-)
概要
説明
Dihydrogen DI-MU-chlorodichlorobis(DI-T-butylphosphinito-KP)dipalladate(2-) is a complex organometallic compound featuring palladium as the central metal. This compound is notable for its unique coordination environment, which includes two palladium centers bridged by chlorine atoms and coordinated by DI-T-butylphosphinito ligands. It is primarily used in catalysis, particularly in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dihydrogen DI-MU-chlorodichlorobis(DI-T-butylphosphinito-KP)dipalladate(2-) typically involves the reaction of palladium salts with DI-T-butylphosphinito ligands in the presence of chlorine. A common method includes:
Reacting Palladium Chloride with DI-T-butylphosphinito Ligands: Palladium chloride (PdCl2) is dissolved in an organic solvent such as dichloromethane. DI-T-butylphosphinito ligands are then added to the solution.
Formation of the Complex: The mixture is stirred under an inert atmosphere, often nitrogen or argon, to prevent oxidation. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Isolation and Purification: The resulting complex is isolated by filtration and purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale Reactors: Using larger reactors to handle greater volumes of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Efficient Purification Techniques: Utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
化学反応の分析
Types of Reactions: Dihydrogen DI-MU-chlorodichlorobis(DI-T-butylphosphinito-KP)dipalladate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to lower oxidation states or even to metallic palladium.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of phosphines, amines, or other coordinating ligands.
Major Products:
Oxidation Products: Higher oxidation state palladium complexes.
Reduction Products: Lower oxidation state palladium complexes or metallic palladium.
Substitution Products: New palladium complexes with different ligands.
科学的研究の応用
Dihydrogen DI-MU-chlorodichlorobis(DI-T-butylphosphinito-KP)dipalladate(2-) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions, hydrogenation, and carbon-carbon bond formation.
Biology: Investigated for its potential use in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its potential in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in industrial processes for the synthesis of fine chemicals, pharmaceuticals, and polymers.
作用機序
The mechanism of action of Dihydrogen DI-MU-chlorodichlorobis(DI-T-butylphosphinito-KP)dipalladate(2-) involves its ability to facilitate various catalytic processes. The palladium centers in the complex can undergo oxidative addition, reductive elimination, and ligand exchange, which are key steps in many catalytic cycles. The DI-T-butylphosphinito ligands stabilize the palladium centers and enhance their reactivity.
Molecular Targets and Pathways:
Oxidative Addition: The palladium center inserts into a bond (e.g., C-H, C-X) to form a new palladium complex.
Reductive Elimination: The palladium center eliminates a molecule, regenerating the catalyst.
Ligand Exchange: Ligands on the palladium center are exchanged with other ligands in the reaction mixture.
類似化合物との比較
Dihydrogen DI-MU-chlorodichlorobis(DI-T-butylphosphinito-KP)palladate(2-): Similar structure but with different ligand environments.
Dihydrogen DI-MU-chlorodichlorobis(DI-phenylphosphinito-KP)dipalladate(2-): Similar coordination but with phenyl groups instead of T-butyl groups.
Uniqueness: Dihydrogen DI-MU-chlorodichlorobis(DI-T-butylphosphinito-KP)dipalladate(2-) is unique due to its specific ligand environment, which provides distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic applications where other palladium complexes may not perform as well.
This detailed overview provides a comprehensive understanding of Dihydrogen DI-MU-chlorodichlorobis(DI-T-butylphosphinito-KP)dipalladate(2-), covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
ditert-butylphosphinous acid;palladium(2+);tetrachloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H19OP.4ClH.2Pd/c2*1-7(2,3)10(9)8(4,5)6;;;;;;/h2*9H,1-6H3;4*1H;;/q;;;;;;2*+2/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPQPWHZOJIPEY-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)O.CC(C)(C)P(C(C)(C)C)O.[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2].[Pd+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38Cl4O2P2Pd2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















